![molecular formula C14H10ClFO2 B6403048 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% CAS No. 1262009-12-0](/img/structure/B6403048.png)
2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95%
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Overview
Description
2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid (2-CMPFBA) is a synthetic compound derived from the benzene ring structure. It is a white powder with a melting point of 104 °C and a molecular weight of 254.57 g/mol. 2-CMPFBA is a common intermediate for the synthesis of several pharmaceutical compounds and is used in the production of dyes, pesticides, and other organic compounds.
Mechanism of Action
2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% is an intermediate in the synthesis of several pharmaceutical compounds. It acts as a nucleophile, reacting with an electrophile to form a new bond. This reaction is reversible and can occur in either direction, depending on the concentration of the reactants.
Biochemical and Physiological Effects
2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% is not known to have any direct biochemical or physiological effects. It is used as an intermediate in the synthesis of several pharmaceutical compounds, which may have direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% in lab experiments is its low cost and availability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% in lab experiments is its low solubility in water, which can make it difficult to use in certain reactions.
Future Directions
In the future, 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% could be used in the synthesis of other pharmaceutical compounds, such as antibiotics and antifungal agents. Additionally, it could be used in the synthesis of aryl fluorides and other aryl derivatives. Furthermore, it could be used in the synthesis of dyes, pesticides, and other organic compounds. Finally, further research could be done to explore the potential of 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% as a drug delivery system or as a drug target.
Synthesis Methods
2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% can be synthesized from 4-methylbenzaldehyde and 2-chlorobenzoyl chloride in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction proceeds in two steps: first, the aldehyde and the acid chloride react to form an acyl chloride; second, the acyl chloride reacts with a base to form the desired product. The reaction is usually complete in a few hours.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% has been used in the synthesis of several pharmaceutical compounds, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It has also been used in the synthesis of dyes, pesticides, and other organic compounds. Additionally, 2-(2-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95% has been used in the synthesis of aryl fluorides and other aryl derivatives.
properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-5-6-9(11(15)7-8)10-3-2-4-12(16)13(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHAWQLOWKLRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690241 |
Source
|
Record name | 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-12-0 |
Source
|
Record name | 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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